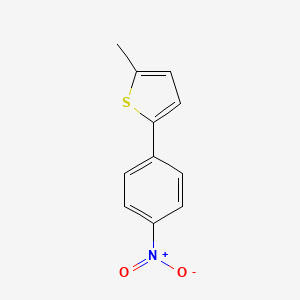
2-Methyl-5-(4-nitrophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4-nitrophenyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry, material science, and organic synthesis. The presence of a nitrophenyl group at the 5-position and a methyl group at the 2-position of the thiophene ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-(4-nitrophenyl)thiophene can be synthesized through various methods. One common approach involves the Suzuki coupling reaction. This method uses 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene as starting materials. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-nitrophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Methyl-5-(4-nitrophenyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its therapeutic potential in various diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-nitrophenyl)thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene: Similar structure but with a bromine atom at the 3-position.
2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Contains an amino group and a carboxylate group, used in the synthesis of pharmaceutical compounds.
Uniqueness
2-Methyl-5-(4-nitrophenyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-methyl-5-(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C11H9NO2S/c1-8-2-7-11(15-8)9-3-5-10(6-4-9)12(13)14/h2-7H,1H3 |
InChI Key |
VTPIAJAAEUQPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


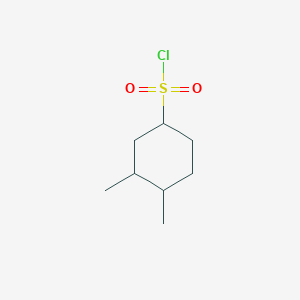
![6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13212661.png)
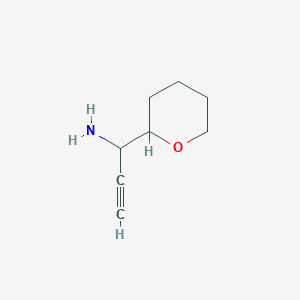

![Methyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13212672.png)
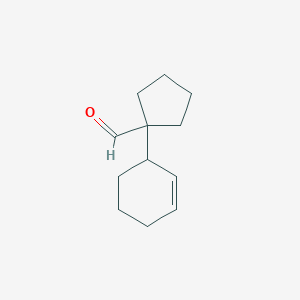
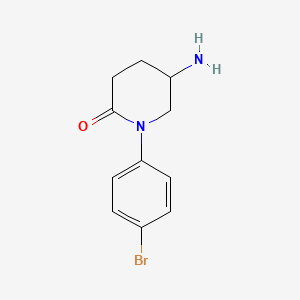
![Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13212695.png)






